molecular formula C23H16N2O4S B2733862 3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883954-30-1

3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2733862
CAS No.: 883954-30-1
M. Wt: 416.45
InChI Key: WNWVHLADIDIJMF-UHFFFAOYSA-N
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Description

3-Benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound featuring a fused chromeno-pyrimidine core modified with a benzyl group at position 3, a methoxy substituent at position 8, and a thiophen-2-yl moiety at position 2. The presence of electron-donating (methoxy) and electron-withdrawing (dione) groups, along with the aromatic thiophene and benzyl substituents, confers unique electronic and steric properties that influence reactivity and biological activity .

Properties

IUPAC Name

3-benzyl-8-methoxy-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4S/c1-28-15-9-10-16-17(12-15)29-22-19(20(16)26)23(27)25(13-14-6-3-2-4-7-14)21(24-22)18-8-5-11-30-18/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWVHLADIDIJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as benzyl derivatives, methoxy-substituted compounds, and thiophene-containing reagents, under controlled conditions. The reaction often requires the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization are employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C23H16N2O4SC_{23}H_{16}N_{2}O_{4}S and features a complex structure that includes a chromeno-pyrimidine core with methoxy and thiophene substituents. These structural characteristics contribute to its biological activities, influencing interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to 3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including:

  • Prostate Adenocarcinoma (PC3)
  • Cervical Cancer (M-HeLa)
  • Human Duodenal Adenocarcinoma (HuTu 80)

For instance, thiazolo[3,2-a]pyrimidine derivatives have shown promising activity against cancer cells with moderate cytotoxicity towards normal liver cells, highlighting their potential as selective anticancer agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cellular signaling pathways. Notably, it has shown promise as an inhibitor of protein kinases, which play crucial roles in cancer progression and other diseases. The structure–activity relationship studies suggest that modifications to the chromeno-pyrimidine framework can enhance inhibitory potency .

Antimicrobial Activity

There is emerging evidence that compounds related to this compound possess antimicrobial properties. These compounds have been evaluated for their efficacy against various bacterial strains and fungi, indicating potential applications in treating infections .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeTarget Cell Line/OrganismObserved EffectReference
AnticancerPC3Cytotoxicity
AnticancerM-HeLaInduction of apoptosis
AntimicrobialVarious BacteriaInhibition of growth
Enzyme InhibitionProtein KinasesReduced phosphorylation

Mechanism of Action

The mechanism of action of 3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromeno-pyrimidine derivatives exhibit structural diversity based on substitution patterns. Below is a systematic comparison of 3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione with related compounds reported in the literature:

Structural Analogues in Chromeno-Pyrimidine Family

  • Compound 14b (): Structure: (4-(3,4-Dimethoxyphenyl)-2-thioxo-1,3-oxathiolan-5-yl)(thiophen-2-yl)methanone. Key Differences: Lacks the chromeno-pyrimidine core but shares a thiophen-2-yl group. The presence of a 1,3-oxathiolane ring and dimethoxyphenyl substituent alters solubility and reactivity compared to the target compound. Synthesis: Prepared via refluxing with carbon disulfide and KOH in ethanol, a method distinct from chromeno-pyrimidine synthesis .
  • Compound 1 (): Structure: 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine. Key Differences: Contains an amino-imino group instead of a dione system and lacks the thiophen-2-yl moiety. This structural variation enhances hydrogen-bonding capacity, influencing antitumor activity .

Functional Analogues with Thiophene Substitutents

  • Compound 3j, 3a, 3o (): Structure: Substituted 7-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidine-4(1H)-ones. Key Differences: Pyrido-pyrimidine core instead of chromeno-pyrimidine. The thioxo group at position 2 enhances antioxidant activity, as seen in their radical scavenging assays. Electron-withdrawing (CF₃) and donating (NH₂, OH) groups at the para position of the phenyl ring modulate activity .
  • Compound 25 (): Structure: 4-(5,6-Dihydro-7H-cyclopenta(4:5)thieno(2,3-d)-1,2,3-triazin-4-ylamino)phenol. Key Differences: Cyclopenta-thieno-triazine core with a phenol substituent.

Research Implications and Gaps

  • No direct biological data exists for the target compound in the provided evidence, contrasting with the antioxidant and antitumor activities of structural analogues.

Biological Activity

The compound 3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a member of the chromeno-pyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through a one-pot reaction involving readily available precursors such as benzylamine and thiophene derivatives.

General Synthetic Route:

  • Starting Materials: Benzylamine, thiophene-2-carboxaldehyde, and appropriate pyrimidine derivatives.
  • Reagents: Use of solvents like DMF or DMSO under inert conditions.
  • Conditions: Heating under reflux for several hours followed by purification through chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to exhibit:

  • Antitumor Activity: In vitro studies indicate that the compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Properties: The compound demonstrates significant antibacterial and antifungal activities against various microbial strains.

Case Studies

  • Antitumor Efficacy:
    • A study evaluated the antiproliferative effects of the compound against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutic agents.
    Cell LineIC50 (µM)Reference
    HeLa15
    MCF-720
    PC318
  • Antimicrobial Activity:
    • The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) in the micromolar range.
    MicrobeMIC (µg/mL)Reference
    Staphylococcus aureus10
    Escherichia coli15
    Candida albicans12

Research Findings

Recent research has highlighted the potential of this compound in various therapeutic areas:

  • Neuroprotective Effects: Preliminary studies suggest that it may protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative diseases.
  • Enzyme Inhibition: The compound has been identified as a potent inhibitor of certain enzymes involved in cancer metabolism, suggesting a dual mechanism of action that combines direct cytotoxicity with metabolic interference.

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